Thiophene, 2,5-bis(bromomethyl)-
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Synthesis
Thiophene and its derivatives are a cornerstone of modern heterocyclic chemistry. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and structural properties to molecules. pharmaguideline.com These properties have made thiophene derivatives indispensable in various scientific and technological fields.
In materials science , thiophene-based molecules are fundamental components of conducting polymers and organic electronics. ep2-bayreuth.de The ability of the sulfur atom to participate in π-electron delocalization along a polymer backbone allows for the creation of materials with tunable electronic and optical properties. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (solar cell) technologies. mdpi.com The planarity and rigidity of fused thiophene systems can lead to high charge carrier mobilities, a crucial factor for efficient electronic devices. ep2-bayreuth.de
In medicinal chemistry , the thiophene ring is recognized as a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets. mdpi.com Replacing a benzene (B151609) ring with a thiophene ring in a drug molecule can often maintain or even enhance biological activity while modifying properties like metabolism and solubility. pharmaguideline.com Consequently, thiophene derivatives are found in a wide range of pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. pharmaguideline.commdpi.com
The synthesis of these valuable derivatives often relies on foundational building blocks that can be readily functionalized. Methodologies like Paal-Knorr synthesis, Gewald aminothiophene synthesis, and various cross-coupling reactions (e.g., Suzuki, Stille) are employed to construct and modify the thiophene core. pharmaguideline.comnih.gov
Role of Bis(bromomethyl)thiophene Scaffolds in Organic Transformations
The 2,5-bis(bromomethyl)thiophene scaffold is particularly valuable due to the high reactivity of its two bromomethyl (-CH₂Br) groups. The bromine atoms are excellent leaving groups, making the benzylic-like positions highly susceptible to nucleophilic substitution reactions. This reactivity allows chemists to easily introduce a wide variety of functional groups onto the thiophene core, effectively using the scaffold as a bridge to link other molecular fragments.
This versatile reactivity enables its use in numerous organic transformations:
Synthesis of Functionalized Monomers: The scaffold serves as a precursor for creating more complex monomers. For example, the bromine atoms can be displaced by nucleophiles to introduce side chains that enhance solubility or confer specific electronic properties, which is crucial for the synthesis of processable polymers.
Polymerization: 2,5-Bis(bromomethyl)thiophene can act as a monomer in various polymerization reactions. For instance, it can undergo reactions to form poly(thienylene vinylene)s (PTVs) and other conjugated polymers. These polymers are of significant interest for their electroluminescent and conductive properties.
Building Block for Complex Molecules: Beyond polymers, the scaffold is used to construct discrete, well-defined oligomers and macrocycles. The ability to react at two defined points (the 2 and 5 positions) allows for the systematic construction of larger, architecturally complex molecules with precise structures and functionalities.
The synthesis of the scaffold itself is often achieved through the bromination of 2,5-dimethylthiophene (B1293386) using reagents like N-bromosuccinimide (NBS).
Overview of Academic Research Trajectories for 2,5-Bis(bromomethyl)thiophene
Academic research involving 2,5-bis(bromomethyl)thiophene primarily focuses on its application as a versatile building block in materials science and synthetic chemistry. The compound's predictable reactivity and the desirable properties of the resulting thiophene-containing products have driven its use in several key areas.
One major research trajectory is in polymer chemistry , specifically the synthesis of novel conjugated polymers. ep2-bayreuth.de Researchers utilize 2,5-bis(bromomethyl)thiophene to create polymers where the thiophene unit is incorporated into the main chain. By choosing appropriate reaction partners and conditions, polymers with tailored optical and electronic properties can be synthesized. These materials are then investigated for applications in organic electronics, where properties like conductivity, charge mobility, and light emission are paramount. researchgate.net
Another significant area of research is in materials science , focusing on the development of functional organic materials. Dibrominated thiophenes are crucial starting materials for creating oligothiophenes and polymers through metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. rsc.orgnih.gov These materials are investigated for their performance in devices such as sensors and solar cells. The rigid, planar structure of polymers derived from these scaffolds facilitates π-stacking, which is beneficial for charge transport. ep2-bayreuth.de
A third, more nascent, trajectory involves its use as an intermediate in the synthesis of biologically active molecules . While the compound itself is not typically the final active agent, its role as a scaffold allows for the construction of more complex thiophene derivatives that are then screened for therapeutic potential. For example, related thiophene scaffolds have been used to develop enzyme inhibitors. nih.gov
The data table below summarizes key synthetic reactions where thiophene scaffolds are utilized.
| Reaction Type | Catalyst/Reagents | Product Type | Application Area |
| Suzuki Polycondensation | Palladium catalyst, Aryl dibromides, Thiophene-bis(boronic acid) | High molecular weight conjugated polymers | Organic Electronics |
| Stille Cross-Coupling | Palladium catalyst, Organotin compounds, 2,5-Dibromothiophene | Terthiophene derivatives, Conjugated polymers | Materials Science |
| Direct Arylation Polycondensation | Palladium catalyst, Fluorene dibromide | Alternating and random copolymers | Optoelectronic Devices |
| Knoevenagel Condensation | Base catalyst (e.g., KOtBu), Dialdehydes, Dinitriles | Conjugated copolymers | Infrared-sensitive materials |
| Solid-State Polymerization | Heat (thermal initiation), 2,5-Dibromothiophene derivatives | Conducting polymers (e.g., PEDOT) | Thermoelectricity |
Structure
3D Structure
Properties
CAS No. |
59311-25-0 |
|---|---|
Molecular Formula |
C6H6Br2S |
Molecular Weight |
269.99 g/mol |
IUPAC Name |
2,5-bis(bromomethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 |
InChI Key |
RRMRKIZTLRYBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CBr)CBr |
Origin of Product |
United States |
2,5 Bis Bromomethyl Thiophene As a Versatile Building Block in Materials Science and Polymer Chemistry
Utilization in Conjugated Polymer Synthesis
2,5-Bis(bromomethyl)thiophene serves as a crucial starting material for a variety of conjugated polymers, which are of significant interest for their applications in electronic and optoelectronic devices. nih.govcmu.edu Its bifunctional nature, with two reactive bromomethyl groups, allows for the extension of polymer chains and the creation of complex macromolecular architectures.
Precursor for Polythiophenes and Oligothiophenes for Organic Electronics
The synthesis of polythiophenes and oligothiophenes, key components in organic electronics, often utilizes derivatives of 2,5-bis(bromomethyl)thiophene. nih.gov These materials are valued for their semiconducting properties. cmu.edu The versatility of thiophene-based structures allows for the synthesis of a wide array of polymers, including those with repeating units of Th(R)-(aromatic unit)-Th(R). The general approach involves the polymerization of thiophene (B33073) monomers, where the 2 and 5 positions are the points of linkage, leading to the formation of a polymer chain. nih.gov
One of the challenges in synthesizing these materials is achieving a high degree of structural order, known as regioregularity, which significantly influences the polymer's electronic properties. pkusz.edu.cn Various synthetic methods, including Grignard metathesis (GRIM) polymerization and Suzuki or Stille cross-coupling reactions, are employed to control the polymer's structure and molecular weight. researchgate.netresearchgate.net For instance, the reaction of 2,5-dibromo-3-alkylthiophenes with reactive zinc can produce a regioregular head-to-tail (HT) poly(3-alkylthiophene). pkusz.edu.cngoogle.com
Role in Regioregular Polymerization Approaches for High-Performance Materials
Regioregularity, specifically the head-to-tail (HT) coupling of 3-substituted thiophene units, is paramount for achieving high-performance organic electronic materials. rsc.orgnih.gov The arrangement of the side chains on the polythiophene backbone dictates the polymer's ability to self-assemble into well-ordered structures, which in turn facilitates efficient charge transport. rsc.org A lack of regioregularity, resulting in a mix of head-to-head, tail-to-tail, and head-to-tail linkages, disrupts the planarity of the polymer backbone and hinders charge mobility. nih.gov
Several polymerization techniques have been developed to maximize the HT content. The McCullough and Rieke methods are prominent examples that yield highly regioregular poly(3-alkylthiophenes). pkusz.edu.cn The McCullough method involves the lithiation of 2-bromo-3-alkylthiophene followed by reaction with a magnesium salt and subsequent polymerization using a nickel catalyst. The Rieke method utilizes highly reactive "Rieke zinc" to form an organozinc intermediate that polymerizes in the presence of a nickel catalyst to produce HT-regioregular polymers. pkusz.edu.cn These methods have been instrumental in advancing the field of organic electronics by providing materials with improved performance characteristics. rsc.org
Incorporation into Donor-Acceptor (D-A) Copolymers for Tunable Properties
Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting monomer units along the polymer backbone, have emerged as a powerful strategy for tuning the optoelectronic properties of conjugated polymers. rsc.orgnih.gov By incorporating 2,5-bis(bromomethyl)thiophene-derived units (donors) with various acceptor moieties, it is possible to tailor the polymer's band gap, energy levels, and charge transport characteristics. ep2-bayreuth.de
The synthesis of these D-A copolymers is often achieved through cross-coupling reactions like Suzuki or Stille polymerization. rsc.org For example, a thiophene-based donor monomer can be copolymerized with a benzothiadiazole-based acceptor monomer to create a D-A copolymer with a lower band gap than the corresponding homopolymers. rsc.org This ability to fine-tune the electronic structure is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov The introduction of specific functional groups, such as fluorine atoms, can further influence the polymer's properties by promoting intramolecular conformational locks and enhancing planarity. nih.gov
Synthesis of Thiophene-Based π-Conjugated Systems with Extended Architectures
The reactivity of 2,5-bis(bromomethyl)thiophene and its derivatives enables the construction of complex, extended π-conjugated systems beyond simple linear polymers. rsc.orgnih.gov These can include two-dimensional and three-dimensional structures, as well as macrocycles. nih.gov The synthesis of such architectures often involves multi-step procedures combining different coupling reactions.
For instance, cyclo-1,4-phenylene-2',5'-thienylenes (CPTs) represent a class of radially π-conjugated systems built from thiophene and phenylene units. nih.gov These macrocyclic structures exhibit unique photophysical properties due to their constrained, circular arrangement. nih.gov The synthesis of such complex molecules highlights the versatility of thiophene-based building blocks in creating novel functional materials with tailored properties for various applications in materials science. rsc.orgnih.gov
Application in Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools in modern organic synthesis, and 2,5-bis(bromomethyl)thiophene and its halogenated precursors are valuable substrates for these transformations. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules from simpler starting materials.
Suzuki-Miyaura Coupling for Arylated Thiophenes and Cyclophanes
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.comscilit.com This reaction is widely used to synthesize arylated thiophenes, where one or both of the bromomethyl groups (or more commonly, bromo-substituents at the 2 and 5 positions) on the thiophene ring are replaced with aryl groups. nih.govd-nb.info
The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and regioselectivity. d-nb.infonih.gov For example, the use of Pd(PPh₃)₄ as a catalyst with a base like potassium phosphate (B84403) in a dioxane/water solvent system has been shown to be effective for the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.govd-nb.info This methodology provides access to a diverse range of 2-aryl-5-(bromomethyl)thiophenes, which can serve as intermediates for more complex molecules. nih.govd-nb.info
Furthermore, the Suzuki-Miyaura coupling is instrumental in the synthesis of cyclophanes, which are macrocyclic compounds containing aromatic rings linked by aliphatic chains. nih.govbeilstein-journals.org By using dihalo-thiophenes and appropriate di-boronic acids, it is possible to construct thiophene-containing cyclophanes. beilstein-journals.org These structures are of interest for their unique host-guest chemistry and potential applications in supramolecular chemistry and materials science. nih.gov
Stille Coupling in Polymerization and Oligomerization Schemes
The Stille coupling reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides, is a powerful tool for the synthesis of conjugated polymers and oligomers. wikipedia.org In this context, 2,5-bis(bromomethyl)thiophene serves as a key monomer. The reaction involves the coupling of an organotin compound with an organic halide, offering a versatile method for creating carbon-carbon bonds. wikipedia.org
A common strategy involves the polymerization of 2,5-dibromo-3-substituted-thiophenes with 2,5-bis(tributylstannyl)thiophene. amazonaws.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). amazonaws.com The polymerization is carried out in a suitable solvent like toluene (B28343) under an inert atmosphere, and the mixture is heated to reflux for several hours. amazonaws.com The resulting polymer is then precipitated, filtered, and purified through Soxhlet extraction to remove impurities and low molecular weight oligomers. amazonaws.com
The properties of the resulting polymers, such as molecular weight and dispersity, can be controlled by varying the reaction conditions, including the monomer-to-catalyst ratio and the reaction time. For instance, microwave-assisted Stille coupling has been shown to produce polythiophenes with higher molecular weights and lower polydispersity compared to conventional heating methods. researchgate.net
The Stille coupling has also been employed in the synthesis of well-defined oligomers. For example, the reaction of 2-bromothiophene (B119243) with a stannylated thiophene derivative can yield specific dimers and other oligomers. jcu.edu.au This approach allows for the precise control of the oligomer length and architecture, which is crucial for studying the structure-property relationships of these materials. jcu.edu.au
Table 1: Representative Stille Coupling Polymerization
| Monomers | Catalyst | Solvent | Conditions | Resulting Polymer/Oligomer |
| 2,5-dibromo-3-hexyl-thiphene, 2,5-bis(tributylstannyl)-thiophene | Pd(PPh3)4 | Toluene | Reflux, 12 hours | Poly(3-hexylthiophene) copolymer |
| 2-bromothiophene, 2-bromo-5-hexylthiophene, stannylated EDOT | Pd catalyst | Not specified | Not specified | EDOT-thiophene oligomers |
Other Transition Metal-Catalyzed Coupling Reactions for Advanced Structures
Beyond Stille coupling, 2,5-bis(bromomethyl)thiophene and its derivatives are valuable substrates in a variety of other transition metal-catalyzed coupling reactions for the construction of advanced and complex molecular architectures. These reactions are instrumental in the functionalization of the thiophene ring and the creation of novel materials with tailored properties. d-nb.info
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. d-nb.info For instance, 2-bromo-5-(bromomethyl)thiophene can be regioselectively coupled with various aryl boronic acids in the presence of a palladium(0) catalyst, such as Pd(PPh3)4, to yield 2-(bromomethyl)-5-aryl-thiophenes. d-nb.infonih.gov This reaction is typically carried out in a solvent like 1,4-dioxane (B91453) and demonstrates high functional group tolerance. d-nb.info
The Kumada coupling provides another route for the formation of C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. jcu.edu.au This method is particularly useful for introducing alkyl or aryl groups onto the thiophene core. jcu.edu.au For example, reacting 2-bromothiophene with a Grignard reagent in the presence of a catalyst like Ni(dppp)Cl2 can produce the corresponding substituted thiophene. jcu.edu.au
These coupling reactions are crucial for synthesizing a wide array of thiophene-containing compounds with potential applications in materials science and medicinal chemistry. d-nb.infonih.gov
Table 2: Overview of Other Coupling Reactions
| Reaction Name | Reactants | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | 2-bromo-5-(bromomethyl)thiophene, Aryl boronic acid | Pd(PPh3)4 | 2-(bromomethyl)-5-aryl-thiophene |
| Kumada Coupling | 2-bromothiophene, Grignard reagent | Ni(dppp)Cl2 | Aryl/Alkyl-substituted thiophene |
Synthesis of Macrocyclic Ligands and Thiophenophanes
The rigid yet adaptable structure of the thiophene ring makes 2,5-bis(bromomethyl)thiophene an excellent starting material for the synthesis of macrocyclic compounds, including thiophenophanes. These molecules are of significant interest due to their unique host-guest chemistry and potential applications in molecular recognition and sensing.
Formation of Dithiagoogle.commetacyclo8thiophenophanes and Related Cyclophanes
The synthesis of dithiametacyclo-thiophenophanes often involves the reaction of 2,5-bis(bromomethyl)thiophene with a dithiol under high-dilution conditions. This method promotes intramolecular cyclization over polymerization. The specific geometry of the resulting cyclophane is dictated by the length and nature of the linking chains.
Development of Benzo-fused and Thienothiophene-incorporated Macrocyclic Ligands
To enhance the electronic properties and structural complexity of macrocycles, researchers have incorporated benzo-fused and thienothiophene units. The synthesis of these more elaborate structures often involves multi-step procedures. For instance, a "one-pot" method has been developed to synthesize 2,5-disubstituted thiophene compounds which can then be further elaborated into macrocyclic systems. google.com The synthesis of benzothiophenes can be achieved through various methods, including the reaction of 2-bromo alkynylbenzenes with a sulfur source or the cyclization of o-halovinylbenzenes. organic-chemistry.orgnih.gov These benzothiophene (B83047) units can then be functionalized and used as building blocks for larger macrocyclic ligands.
Design of Thiophenophane Receptors for Specific Chemical Interactions
The design of thiophenophane receptors with specific recognition capabilities is a key area of research. By strategically placing functional groups on the thiophene ring and the linking chains, it is possible to create cavities that can selectively bind to certain guest molecules. For example, the synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives has been reported, showcasing the potential to introduce specific binding moieties. nih.gov The ability to tailor the size, shape, and electronic properties of the macrocyclic cavity allows for the development of receptors for a wide range of applications.
Precursor for Advanced Organic Electronic Materials
2,5-Bis(bromomethyl)thiophene is a crucial precursor for the synthesis of a variety of advanced organic electronic materials. Its bifunctional nature allows for the straightforward extension of conjugation through polymerization, making it a valuable building block for conjugated polymers used in organic electronics.
One of the most significant applications is in the synthesis of poly(thienylene vinylene) (PTV) and its derivatives. uhasselt.be These polymers are known for their low band gaps, which makes them suitable for use in organic photovoltaic (OPV) devices. uhasselt.be The synthesis of PTV can be achieved through various routes, including the "dithiocarbamate precursor route," which yields polymers with good molecular weight. uhasselt.be Solar cells fabricated from blends of a PTV precursor and a fullerene derivative have shown promising power conversion efficiencies. uhasselt.be
Furthermore, the ability to functionalize the thiophene ring at the 3- and 4-positions allows for the fine-tuning of the electronic and physical properties of the resulting polymers. This tunability is essential for optimizing the performance of organic field-effect transistors (OFETs), OPVs, and organic light-emitting diodes (OLEDs).
Development of Organic Semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
Thiophene-based π-conjugated organic molecules and polymers are the subject of significant research interest for their potential use as organic semiconductors. nih.gov The design of high-performance materials for devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) requires a deep understanding of how molecular structure influences solid-state packing and charge carrier transport. nih.govresearchgate.net
2,5-Bis(bromomethyl)thiophene serves as a fundamental building block for constructing larger, conjugated systems necessary for these applications. The bromomethyl groups can be readily converted into other functionalities, such as phosphonium (B103445) salts or phosphonate (B1237965) esters, which are then used in reactions like the Wittig or Horner-Wadsworth-Emmons olefination to extend the conjugation length. This strategy is employed to synthesize vinylene-bridged oligo- and polythiophenes. These materials are then integrated into the active layer of OFETs, where they function as the p-channel semiconductor. The performance of these transistors, measured by charge carrier mobility and on/off ratio, is highly dependent on the molecular structure and intermolecular organization of the thiophene-based semiconductor. nih.gov
In the realm of OLEDs, thiophene-containing materials are valued for their luminescent properties. researchgate.net By reacting 2,5-bis(bromomethyl)thiophene with various aromatic or heteroaromatic entities, chemists can synthesize novel emitting materials or host materials for the emissive layer in an OLED device. researchgate.net The electronic properties, such as the HOMO and LUMO energy levels, can be finely tuned by modifying the molecular structure, which in turn determines the color and efficiency of the emitted light. researchgate.net For instance, incorporating electron-donating or electron-withdrawing groups onto the thiophene backbone allows for the creation of materials that emit light across the visible spectrum, from blue to red. researchgate.net
| Device Type | Application of Thiophene Derivative | Key Performance Metric | Finding | Citation |
| OFET | p-Channel Semiconductor | Hole Mobility | Thiophene-containing compounds can exhibit high mobilities; for example, a tetracene analogue showed a mobility of 0.1 cm²/Vs. | nih.gov |
| OFET | Air Stability | Device Longevity | Replacing benzene (B151609) rings with thiophene rings in acene-based semiconductors can improve air stability compared to materials like pentacene. | nih.gov |
| OLED | Emitting Layer Material | Brightness & Efficiency | Certain triarylborane-based thiophene molecules have achieved a maximum brightness of 5053 cd·m⁻² and an efficiency of 6.0 cd·A⁻¹. | researchgate.net |
| OLED | Blue Emitter | External Quantum Efficiency (EQE) | Blue-emitting OLEDs using specific thiophene derivatives have demonstrated an EQE of 2.5%. | researchgate.net |
Materials for Photovoltaic Cells and Chemical/Biosensors
The versatility of 2,5-bis(bromomethyl)thiophene extends to the fabrication of materials for organic photovoltaic (OPV) cells and sensors. In OPVs, thiophene-based polymers are often used as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene-based acceptor. nih.govstanford.edu The reaction of 2,5-bis(bromomethyl)thiophene with other monomers through various polymerization techniques, such as Stille or Suzuki coupling after conversion of the bromomethyl groups, can yield high-molecular-weight conjugated polymers. researchgate.netmdpi.com
The performance of these polymers in solar cells is determined by their light absorption characteristics, energy levels, and charge carrier mobility. stanford.edu For example, poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been investigated as a light absorber and hole transporter in BHJ solar cells, achieving efficiencies of 2.3%. stanford.eduheeneygroup.com The design of such polymers often starts from building blocks that can be derived from functionalized thiophenes.
In the field of chemical and biosensors, thiophene derivatives are designed to detect specific analytes, such as metal ions or biomolecules. pdx.edunih.gov Functionalization of the thiophene core, a process that can begin with 2,5-bis(bromomethyl)thiophene, allows for the introduction of specific chelating groups that can selectively bind to target ions like mercury(II). pdx.edu This binding event triggers a change in the material's photophysical properties, such as a shift in its absorption or fluorescence spectrum, enabling ratiometric detection. pdx.edu The selectivity and sensitivity of these sensors can be optimized by strategically placing functional groups, like pyridine (B92270) or imidazole, on the thiophene-based framework. pdx.edu
| Application | Material Type | Analyte/Function | Key Finding | Citation |
| Photovoltaic Cell | Donor Polymer in BHJ | Light Absorption/Hole Transport | A cell using a pBTTT polymer blended with a fullerene acceptor achieved a power conversion efficiency of 2.3%. | stanford.eduheeneygroup.com |
| Chemical Sensor | Thiophene-Pyridine Conjugate | Mercury(II) Ion Detection | Thiophene-based sensors offer good selectivity for mercury(II) and provide a ratiometric absorption and fluorescent response upon binding. | pdx.edu |
| Biosensor | Polythiophene Derivative | General Biosensing | Polythiophene and its derivatives are potent materials that can be broadly applied in biosensors. | nih.gov |
Functionalized Thiophene Derivatives with Specific Opto-electrical Characteristics
The true power of 2,5-bis(bromomethyl)thiophene as a building block lies in the ability to create a vast library of functionalized derivatives with precisely controlled opto-electrical properties. The two reactive bromomethyl groups are gateways to a wide range of chemical transformations, allowing for the attachment of various side chains and functional groups. These modifications directly influence the electronic structure and, consequently, the material's interaction with light and electric fields.
For instance, the synthesis of 2,5-bis(5-aryl-2-thienyl)pyrazines can lead to materials exhibiting tunable optical properties based on the degree of intramolecular charge transfer (ICT). researchgate.net By varying the electron-donating strength of the terminal aryl groups, the emission color and solvatochromism of the molecule can be systematically adjusted. researchgate.net This level of control is essential for creating materials for applications such as color-tuned emitters in OLEDs or fluorescent probes. researchgate.net
Furthermore, the introduction of specific functional groups can enhance material properties like solubility and processability, which are crucial for fabricating devices using solution-based techniques. Attaching long alkyl chains, for example, improves solubility without significantly altering the core electronic properties. Other derivatives, such as 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene, are used commercially as optical brighteners in plastics and textiles, where they absorb UV light and re-emit it in the visible blue spectrum, enhancing whiteness. chemicalbook.comchemicalbook.comfishersci.be This application hinges on the specific fluorescence characteristics engineered into the molecule.
| Derivative Class | Functionalization Strategy | Resulting Property | Application | Citation |
| Aryl-Thienyl-Pyrazines | Varying terminal aryl groups | Tunable Intramolecular Charge Transfer (ICT) | Color-tuned emitters, fluorescent probes | researchgate.net |
| Benzoxazolyl-Thiophenes | Attachment of tert-butyl-benzoxazolyl groups | Strong fluorescence, UV absorption | Optical brighteners in plastics and coatings | chemicalbook.comchemicalbook.com |
| Pyridyl-Thiophenes | Addition of electron-donating groups (e.g., -OH) | Increased binding affinity (Ka) for metal ions | Selective chemical sensors | pdx.edu |
Synthesis of Cyclopenta[c]thiophene (B1259328) Precursors for Polymer and Catalysis Chemistry
Another significant application of 2,5-bis(bromomethyl)thiophene is in the synthesis of fused-ring systems, particularly cyclopenta[c]thiophene. This is achieved through intramolecular cyclization reactions where a two-carbon bridge is formed between the two methyl positions of the thiophene ring, often by reacting 2,5-bis(bromomethyl)thiophene with a reagent that can form two new carbon-carbon bonds.
The resulting cyclopenta[c]thiophene core is a more rigid and planar structure compared to a simple thiophene with flexible side chains. This planarity and rigidity are highly desirable in polymer chemistry as they promote stronger intermolecular π-π stacking in the solid state. This enhanced stacking facilitates more efficient charge transport, leading to higher mobility in organic semiconductors derived from these precursors.
Furthermore, cyclopenta[c]thiophene derivatives have been investigated for their potential in catalysis and as building blocks for novel ligands. The fused ring system can be further functionalized to create unique molecular scaffolds. For example, a series of cyclopenta[c]thiophene related compounds were synthesized and evaluated for their potential as antitumor agents, demonstrating the utility of this structural motif in medicinal chemistry as well. nih.gov The synthesis of these complex molecules relies on precursors that can be derived from the fundamental 2,5-bis(bromomethyl)thiophene starting material.
Reaction Mechanisms and Pathways of 2,5 Bis Bromomethyl Thiophene
Nucleophilic Substitution Reactions of Bromomethyl Groups for Functionalization
The bromomethyl groups of 2,5-bis(bromomethyl)thiophene are highly susceptible to nucleophilic substitution, providing a straightforward route for the introduction of a wide array of functional groups. This reactivity is analogous to that of benzylic bromides, where the stability of the potential carbocation intermediate facilitates the departure of the bromide leaving group.
One-pot procedures combining nucleophilic substitution with subsequent reactions have proven to be efficient. For instance, the reaction of benzylic bromides with sodium azide (B81097), followed by a copper-catalyzed (3 + 2) cycloaddition with terminal alkynes, allows for the synthesis of bis(1,2,3-triazole) derivatives in a single pot. masterorganicchemistry.com This strategy can be applied to 2,5-bis(bromomethyl)thiophene to generate geometrically diverse bis(1,2,3-triazole) systems. The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand for the copper-catalyzed step has been shown to be particularly advantageous in these transformations. masterorganicchemistry.com
The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been studied in detail, revealing a stepwise nucleophilic substitution pathway that proceeds through seleniranium intermediates. stackexchange.com This highlights the complex, multi-center reactivity that can be observed in related sulfur-containing heterocyclic systems.
A variety of nucleophiles can be employed to functionalize 2,5-bis(bromomethyl)thiophene, leading to a diverse range of derivatives. The following table summarizes some of the key nucleophilic substitution reactions.
| Nucleophile | Reagent(s) | Product Type |
| Azide | Sodium azide (NaN₃) | Diazide |
| Thiolate | Thiol, Base | Dithioether |
| Cyanide | Sodium cyanide (NaCN) | Dinitrile |
| Amine | Primary or secondary amine | Diamine |
| Phosphine | Triphenylphosphine (PPh₃) | Diphosphonium salt |
These functionalized thiophenes can then serve as building blocks for more complex molecular architectures.
Cyclization and Ring-Closing Reactions to Form Fused Ring Systems
The bifunctional nature of 2,5-bis(bromomethyl)thiophene makes it an ideal precursor for the synthesis of fused ring systems and cyclophanes through intramolecular and intermolecular cyclization reactions. These reactions are crucial for creating rigid, conjugated structures with interesting photophysical and electronic properties.
One important class of compounds that can be synthesized from 2,5-bis(bromomethyl)thiophene derivatives are dithienylethenes, which are well-known for their photochromic properties. The cyclization is typically achieved through an intramolecular coupling reaction of a 1,2-dithienylethene precursor, which can be synthesized from appropriately substituted thiophenes.
Furthermore, 2,5-bis(bromomethyl)thiophene is a valuable building block for the synthesis of thiophene-containing cyclophanes. mun.canih.gov These are macrocyclic compounds where a thiophene (B33073) ring is bridged by an aliphatic or aromatic chain. The synthesis often involves the reaction of 2,5-bis(bromomethyl)thiophene with a dinucleophile, such as a dithiol or a diol, under high-dilution conditions to favor intramolecular cyclization over polymerization. For example, reaction with a dithiol can lead to the formation of a dithiacyclophane. The synthesis of cyclophanes containing a 1Z,5Z-diene moiety has been achieved through intermolecular cyclocondensation of aromatic dicarboxylic acids with α,ω-alka-nZ,(n+4)Z-dienediols. nih.gov
The McMurry reaction, a reductive coupling of two carbonyl groups, has also been employed to synthesize etheno-bridged trithienylmethanophanes from tris(5-formyl-2-thienyl)methane. beilstein-journals.org This demonstrates the utility of various cyclization strategies in creating complex thiophene-based architectures.
Transformations Involving Radical Intermediates and Selectivity Considerations
The bromomethyl groups of 2,5-bis(bromomethyl)thiophene can undergo transformations involving radical intermediates, similar to benzylic bromides. The stability of the resulting thiophene-stabilized radical plays a crucial role in these reactions.
Radical bromination is a key reaction for the synthesis of bromomethylthiophenes from methylthiophenes. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light, allows for the selective bromination of the methyl groups. umn.eduyoutube.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thienylmethyl radical. This radical then reacts with a molecule of NBS to form the bromomethylthiophene and a succinimidyl radical, which continues the chain.
The selectivity of radical halogenation is an important consideration. Bromination is significantly more selective than chlorination. masterorganicchemistry.comyoutube.comyale.edumasterorganicchemistry.com This is explained by the Hammond postulate, which states that the transition state of an endothermic reaction step will more closely resemble the products. The hydrogen abstraction step in bromination is endothermic, so the transition state resembles the resulting radical. Therefore, the stability of the radical has a large influence on the reaction rate, leading to high selectivity for the formation of the most stable radical. In contrast, the hydrogen abstraction step in chlorination is exothermic, and the transition state is more reactant-like, resulting in lower selectivity. masterorganicchemistry.comyoutube.com
The following table summarizes the relative reactivity of different types of C-H bonds towards radical bromination.
| C-H Bond Type | Relative Reactivity |
| Primary | 1 |
| Secondary | 82 |
| Tertiary | 1600 |
| Benzylic/Allylic | Highly reactive |
The benzylic-type hydrogens of the methyl groups in 2,5-dimethylthiophene (B1293386) are highly susceptible to radical abstraction, leading to the efficient formation of 2,5-bis(bromomethyl)thiophene.
Mechanistic Studies of Halogen Dance Reactions in Bromomethylthiophenes
The halogen dance is an isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, typically under basic conditions. nih.gov This reaction has been studied in detail for bromothiophenes, and computational studies using Density Functional Theory (DFT) have provided significant insights into the reaction mechanism. acs.orgcore.ac.uknih.gov
DFT studies have proposed a bromo-bridged transition state for the isomerization and disproportionation pathways in the base-catalyzed halogen dance of bromothiophenes. core.ac.uk The mechanism is thought to proceed via SN2 type transition states for the lithium-bromine exchange steps, which are favored over four-center type transition states. acs.orgnih.gov The reaction is kinetically controlled by temperature, and the presence of both metalated and unmetalated species is necessary for the reaction to occur. nih.govnih.gov
The position of the bromo and methyl substituents on the thiophene ring can influence the course of the halogen dance reaction. While the halogen dance typically involves the migration of a halogen on the aromatic ring, the presence of bromomethyl groups could potentially influence the stability of intermediates and the regioselectivity of deprotonation.
Investigation of Regioselective Functionalization and Reaction Control
Regioselective functionalization is crucial for the synthesis of well-defined thiophene-based materials. In the case of molecules bearing multiple reactive sites, such as 2,5-bis(bromomethyl)thiophene, controlling the regioselectivity of reactions is a significant challenge.
The Suzuki cross-coupling reaction has been effectively used for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. mun.cabeilstein-journals.orgumn.eduorganic-chemistry.org In these reactions, 2-bromo-5-(bromomethyl)thiophene (B1590285) is coupled with various aryl boronic acids in the presence of a palladium catalyst. The reaction selectively occurs at the C-Br bond of the thiophene ring, leaving the CH₂-Br bond of the bromomethyl group intact. This selectivity is attributed to the difference in reactivity between the sp²-hybridized carbon of the thiophene ring and the sp³-hybridized carbon of the bromomethyl group in the oxidative addition step of the catalytic cycle.
The choice of catalyst, base, and solvent can significantly influence the yield and selectivity of the reaction. For example, the use of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane (B91453)/water solvent system has been shown to be effective for the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene. mun.caorganic-chemistry.org
The ability to selectively functionalize one position of the thiophene ring while leaving the bromomethyl group available for further transformations is a powerful tool for the synthesis of complex thiophene-based molecules with precisely controlled architectures.
Theoretical and Computational Investigations of 2,5 Bis Bromomethyl Thiophene
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. While dedicated DFT studies focusing solely on the isolated 2,5-bis(bromomethyl)thiophene molecule are not extensively detailed in the surveyed literature, the methodologies for its study are well-established through research on its derivatives.
For instance, in the construction of complex host-guest systems where 2,5-bis(bromomethyl)thiophene is a precursor, DFT calculations are routinely employed. The geometry of a large cage-like molecule synthesized from this thiophene (B33073) derivative was optimized using the hybrid functional PBE0 with the LanL2DZ basis set for copper atoms and the 6-31G(d) basis set for all other atoms, incorporating a Polarizable Continuum Model (PCM) to simulate a dichloromethane (B109758) solvent environment. rsc.org Similarly, the binding energies of tetracationic cyclophanes derived from 2,5-bis(bromomethyl)thiophene have been investigated using the B3LYP functional with D3 dispersion corrections, highlighting the importance of including van der Waals forces in such systems. rsc.org
These studies indicate that a proper theoretical treatment of 2,5-bis(bromomethyl)thiophene would involve geometry optimization using a suitable functional (like B3LYP or PBE0) and a double-zeta basis set (such as 6-31G(d) or larger) to accurately predict its molecular structure. Key geometric parameters of interest would be the bond lengths and angles within the thiophene ring, the C-Br and C-S bond lengths, and the rotational conformation of the bromomethyl groups relative to the plane of the thiophene ring. The electronic structure analysis would typically involve examining the distribution of electron density and the electrostatic potential map to identify electron-rich and electron-poor regions of the molecule.
Table 1: Common DFT Functionals and Basis Sets for Thiophene Derivatives
| Functional | Basis Set | Common Application |
|---|---|---|
| B3LYP | 6-31G(d), 6-311+G(d,p) | Geometry optimization, electronic properties |
| PBE0 | LanL2DZ, 6-31G(d) | Geometry optimization, especially in systems with metals |
Molecular Orbital Analysis and Reactivity Prediction for Synthetic Design
The reactivity of 2,5-bis(bromomethyl)thiophene is centered on the electrophilic carbon atoms of the bromomethyl groups, which are susceptible to nucleophilic attack. Molecular orbital (MO) analysis provides a theoretical framework for understanding this reactivity by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A study on thiophenophane macrocycles synthesized from 2,5-bis(bromomethyl)thiophene employed Extended Hückel molecular orbital calculations to understand their protonation behavior. The analysis focused on identifying which atomic orbitals contribute to the HOMO of the resulting amine-containing macrocycles, as these sites are the most likely to be protonated. This approach demonstrates how MO theory can be used to predict the most reactive sites in a molecule for synthetic design purposes.
For 2,5-bis(bromomethyl)thiophene itself, the LUMO is expected to be localized primarily on the σ* antibonding orbitals of the C-Br bonds. A low-lying LUMO energy would indicate that the molecule is a good electron acceptor, facilitating nucleophilic substitution reactions at the bromomethyl positions. The HOMO, conversely, would likely be associated with the π-system of the thiophene ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational analysis of these frontier orbitals is essential for predicting the regioselectivity and feasibility of reactions involving this versatile building block.
X-ray Crystallographic Analysis for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical properties and chemical behavior.
Despite its widespread use as a synthetic precursor, a search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature indicates that a single-crystal X-ray structure of 2,5-bis(bromomethyl)thiophene itself has not been reported. While crystal structures for numerous derivatives are available, such as complex cyclophanes and organometallic structures originating from this compound, the specific solid-state conformation of the parent molecule remains experimentally unconfirmed. rsc.orgthieme-connect.de The determination of its crystal structure would require the growth of single crystals of sufficient quality, followed by X-ray diffraction analysis. Such a study would definitively establish the planarity of the thiophene ring, the orientation of the bromomethyl substituents, and the nature of intermolecular packing forces, such as halogen bonding or π-π stacking, in the solid state.
Computational Modeling of Reaction Intermediates and Transition States in Derivatization
The primary utility of 2,5-bis(bromomethyl)thiophene lies in its derivatization, most commonly through nucleophilic substitution reactions where the bromide ions act as leaving groups. These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Computational chemistry offers powerful tools to model the potential energy surface of such reactions, allowing for the characterization of fleeting structures like reaction intermediates and transition states. sciforum.netmdpi.comresearchgate.netconicet.gov.arconicet.gov.ar
While specific computational studies modeling the transition states for reactions of 2,5-bis(bromomethyl)thiophene are not prominent in the literature, the methodology for such an investigation is well-established. sciforum.netmdpi.com A typical approach involves using DFT, often with a functional like B3LYP and a suitable basis set, to map the reaction coordinate. mdpi.com For the reaction of 2,5-bis(bromomethyl)thiophene with a nucleophile, this would involve:
Locating Reactants and Products: Optimizing the geometries of the starting material and the final substituted product.
Identifying Intermediates: Searching for any stable intermediates, such as pre-reaction complexes between the nucleophile and the thiophene substrate.
Finding the Transition State: Using algorithms to locate the first-order saddle point on the potential energy surface that connects the reactants (or intermediate) to the products. This structure represents the highest energy point along the reaction pathway.
Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Such a computational study would provide critical insights into the reaction's activation energy, which governs the reaction rate, and could elucidate the stereoelectronic effects influencing the derivatization process. For example, it could quantify the relative ease of the first and second substitution reactions on the thiophene scaffold.
Spectroscopic Data Interpretation (e.g., NMR, IR, MS) in Conjunction with Computational Methods
The characterization of 2,5-bis(bromomethyl)thiophene and its derivatives relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Computational methods can be used in conjunction with experimental data to aid in the assignment of spectra and to provide a deeper understanding of the molecule's properties.
Experimental Spectroscopic Data: The ¹H NMR spectrum of 2,5-bis(bromomethyl)thiophene has been reported, providing key diagnostic signals.
Table 2: Experimental ¹H NMR Data for 2,5-Bis(bromomethyl)thiophene
| Protons | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Thiophene-H | 6.93 ppm | singlet | 2H | rsc.org, |
Computational-Spectroscopic Correlation: Although studies directly correlating computational predictions with the experimental spectra of 2,5-bis(bromomethyl)thiophene are not readily found, the methodology is standard practice in chemical research.
NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. By calculating the magnetic shielding tensors for the optimized molecular geometry, one can predict ¹H and ¹³C chemical shifts. Comparing these calculated values with experimental spectra helps to confirm structural assignments.
IR Spectroscopy: Computational frequency calculations, after geometry optimization, yield the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. This allows for a detailed assignment of the absorption bands observed in an experimental IR spectrum, correlating specific peaks to specific molecular motions (e.g., C-H stretches, C-S stretches, C-Br stretches).
Mass Spectrometry: While MS is primarily an experimental technique, computational chemistry can help predict fragmentation patterns by calculating the relative energies of potential fragment ions, providing a theoretical basis for the observed mass spectrum.
This integrated approach, combining experimental measurement with theoretical calculation, provides a robust and comprehensive characterization of molecular structure and properties.
Future Directions and Emerging Research Areas Pertaining to 2,5 Bis Bromomethyl Thiophene
Development of Sustainable and Green Synthetic Methodologies for Bromomethylation
The traditional synthesis of 2,5-bis(bromomethyl)thiophene often involves reagents and solvents that are environmentally hazardous, such as using N-bromosuccinimide (NBS) in carbon tetrachloride. researchgate.net The future of its synthesis lies in the adoption of green chemistry principles. Researchers are investigating methods that reduce or eliminate the use of toxic substances, minimize waste, and improve energy efficiency.
Key areas of development include:
Photocatalytic Bromination: Utilizing visible light and a photocatalyst could provide a milder and more selective method for bromination, replacing harsh chemical reagents.
Safer Bromine Sources: The use of aqueous hydrobromic acid (HBr) or reagents like tribromoisocyanuric acid (TBCA) are being explored as greener alternatives to elemental bromine or NBS. schenautomacao.com.br
Eco-Friendly Solvents: Replacing chlorinated solvents with more benign options like ethanol (B145695) or even performing reactions in solvent-free or microwave-assisted conditions is a significant goal. mdpi.com A one-pot, telescopic approach for synthesizing 2,5-disubstituted thiophenes from terminal alkynes showcases a move towards more efficient and less wasteful processes. schenautomacao.com.br
These advancements aim to make the production of 2,5-bis(bromomethyl)thiophene and its derivatives more sustainable, safer, and cost-effective.
Exploration in Supramolecular Chemistry and Directed Self-Assembly of Thiophene (B33073) Architectures
The rigid, planar structure of the thiophene ring makes 2,5-bis(bromomethyl)thiophene an excellent candidate for constructing highly ordered supramolecular architectures. Through non-covalent interactions like π-π stacking and hydrogen bonding, molecules derived from this compound can spontaneously organize into complex, functional structures. researchgate.netuh.edu
Emerging research focuses on:
Coordination Polymers: By replacing the bromomethyl groups with coordinating ligands like carboxylates, 2,5-bis(bromomethyl)thiophene derivatives can self-assemble with metal ions to form one-, two-, or even three-dimensional coordination polymers. tandfonline.comrsc.org These materials have potential applications in gas storage and catalysis.
Crystallization-Driven Self-Assembly (CDSA): This powerful technique uses the crystallization of a core-forming polymer block to drive the formation of uniform, one-dimensional nanofibers of a controlled length. rsc.orgacs.org Block copolymers containing polythiophene segments, which can be synthesized from 2,5-bis(bromomethyl)thiophene, have been shown to form such well-defined nanostructures, desirable for energy transfer applications. rsc.orgresearchgate.netresearchgate.net
Luminescent Materials: The controlled self-assembly of thiophene-based π-conjugated molecules can lead to the formation of nanoparticles and nanofibers with unique photoluminescent properties, including the potential for creating white-light emitting materials when combined with other molecules like pillar rsc.orgarenes. nih.gov
The ability to direct the assembly of these molecules opens the door to creating "bottom-up" materials with precisely engineered nanoscale features. rsc.org
Advanced Functional Materials with Precisely Tunable Electronic and Optical Properties
A major driving force in thiophene research is the creation of organic materials for electronic and optoelectronic devices. The properties of these materials, such as their electrical conductivity and how they interact with light, are intrinsically linked to their molecular structure. acs.orgresearchgate.net The compound 2,5-bis(bromomethyl)thiophene is a key precursor for oligothiophenes and polythiophenes, where such tuning is paramount. mdpi.comnih.gov
Key research strategies include:
Band Gap Engineering: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the electronic and optical properties of the material. This gap can be precisely tuned by modifying the chemical structure. For instance, introducing electron-withdrawing or electron-donating side groups, or changing the oxidation state of atoms within those groups (e.g., sulfanyl (B85325) to sulfonyl), can systematically lower or raise the HOMO and LUMO energy levels. acs.orgfigshare.commdpi.com
Controlling Conjugation: The extent of the π-conjugated system has a direct impact on the material's properties. Extending the oligomer length or incorporating different aromatic units into the polymer backbone can shift the material's absorption and emission spectra. nih.gov Fused thiophene rings, such as thieno[3,4-b]thiophene, can create low-bandgap materials with unique quinoidal resonance effects. acs.org
Polymer Architecture: The regularity of the polymer chain (regioregularity) significantly affects how the chains pack together, which in turn influences charge transport. umons.ac.be Synthetic methods that provide high control over this aspect are crucial for developing high-performance materials for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govprinceton.edu
The table below summarizes how different structural modifications can be used to tune the properties of thiophene-based materials.
| Modification Strategy | Property Affected | Desired Outcome/Application |
| Attaching electron-withdrawing groups (e.g., -NO₂, -CN, sulfonyl) | Lowers HOMO/LUMO levels | n-type semiconductors, improved air stability, electrochromic devices acs.orgnih.govacs.org |
| Attaching electron-donating groups (e.g., alkyl, alkoxy) | Raises HOMO/LUMO levels | p-type semiconductors, improved solubility, organic photovoltaics acs.orgnih.gov |
| Extending conjugation length (longer oligomers/polymers) | Decreases band gap | Red-shifted absorption/emission, near-infrared (NIR) sensors, photovoltaics nih.gov |
| Introducing fused rings (e.g., thienothiophene) | Enhances planarity, alters band gap | Higher charge mobility, improved performance in transistors and solar cells acs.orgumons.ac.be |
| Creating Donor-Acceptor (D-A) structures | Reduces band gap, broadens absorption | Enhanced efficiency in organic solar cells researchgate.netnih.gov |
This table is generated based on data from multiple sources. acs.orgresearchgate.netnih.govacs.orgnih.govacs.orgumons.ac.benih.gov
Integration into Hybrid Organic-Inorganic Systems for Novel Applications
Combining organic polymers with inorganic materials at the nanoscale creates hybrid materials that can exhibit the best properties of both components. mdpi.com These materials can have synergistic or complementary characteristics, leading to novel applications. frontiersin.org The reactive nature of 2,5-bis(bromomethyl)thiophene makes it an excellent organic precursor for covalently linking to or encapsulating inorganic components.
Future research in this area includes:
Class II Hybrids: These involve strong, covalent bonds between the organic and inorganic phases. Thiophene derivatives can be grafted onto inorganic surfaces or used to form polymers that coordinate directly with metal centers, creating materials with enhanced thermal stability and integrated electronic properties. uc.edursc.org
Class I Hybrids: These materials are characterized by weaker interactions, such as van der Waals forces or hydrogen bonds. An example is the intercalation of thiophene monomers between the layers of inorganic materials like layered hydroxy double salts.
Nanocomposites for Photovoltaics: A promising application is in solar cells, where an electron-donating conjugated polymer (like polythiophene) is mixed with an electron-accepting inorganic semiconductor (like titanium dioxide, TiO₂). rsc.org This creates a "bulk heterojunction" with a large interfacial area for efficient charge separation, potentially boosting the efficiency of solar energy conversion. mdpi.comtandfonline.comtandfonline.comnih.govacs.org
Sensors and Catalysts: Hybrid materials, such as those combining polythiophene with mesoporous silica (B1680970) like SBA-15, are being developed for chemical sensing applications. doaj.org The incorporation of metal complexes into a polythiophene matrix can also yield new catalysts with unique reactivity. rsc.org
High-Throughput Screening and Combinatorial Approaches in Thiophene Synthesis
The discovery of new materials can be significantly accelerated by moving away from traditional one-at-a-time synthesis and toward combinatorial and high-throughput methods. nih.govihmc.us This approach involves creating large "libraries" of related but distinct materials and then rapidly screening them for a desired property.
For thiophene-based materials, this involves:
Combinatorial Polymer Libraries: 2,5-Bis(bromomethyl)thiophene is an ideal starting block for creating a polymer library. It can be reacted with a diverse set of comonomers or functionalized with various side chains in a parallel fashion. scripps.edu This can be achieved through post-polymerization modification of a reactive polymer template, which allows for the creation of many different functional polymers that all have the same chain length, enabling systematic optimization. nih.gov
High-Throughput Synthesis and Characterization: Robotic systems can be used to perform hundreds of polymerization reactions in small-scale formats, such as microplates. bohrium.com Subsequent characterization of the resulting materials' properties (e.g., optical properties, conductivity) can also be automated, allowing researchers to quickly identify promising candidates from a large and diverse chemical space. bohrium.com
Accelerated Discovery: This methodology is particularly powerful for developing multifunctional polymers where a balance of several properties is required, such as in therapeutic delivery systems or advanced electronic devices. nih.govbohrium.com By rapidly exploring a wide range of structures, researchers can more efficiently establish structure-property relationships and optimize materials for specific applications. nih.gov
Q & A
What are the common synthetic routes for preparing 2,5-bis(bromomethyl)thiophene derivatives, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
The synthesis typically involves functionalization of thiophene precursors. For example, 2,5-bis(benzoxazol-2-yl)thiophene (BBT) can be nitrated with HNO₃ (65%) in concentrated H₂SO₄ (98%) at 0°C, followed by reduction using SnCl₂·2H₂O in ethanol at 80°C to yield 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) . Optimizing conditions includes:
- Temperature control : Nitration at low temperatures (0°C) minimizes side reactions .
- Catalyst stoichiometry : Excess SnCl₂·2H₂O (10 eq.) ensures complete reduction of nitro groups .
- Purification : Crude intermediates (e.g., nitro derivatives) may be used without purification to streamline workflows .
How can researchers address discrepancies in reported melting points or spectral data for 2,5-bis(bromomethyl)thiophene derivatives across studies?
Level: Advanced
Answer:
Discrepancies often arise from differences in:
- Purity : Impurities (e.g., unreacted starting materials) lower melting points. Use HPLC or GC-MS to verify purity (>95%) .
- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) affect crystal packing, altering melting points. Single-crystal XRD can resolve structural variations .
- Characterization methods : Compare NMR (¹H/¹³C) and FTIR spectra across studies. For example, BBOT (CAS 7128-64-5) has a well-documented mp of 199–201°C, validated by NIST .
What spectroscopic techniques are recommended for characterizing 2,5-bis(bromomethyl)thiophene and its derivatives?
Level: Basic
Answer:
- ¹H/¹³C NMR : Confirm bromomethyl (-CH₂Br) signals at δ ~4.3–4.5 ppm (¹H) and δ ~30–35 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for BBTA: m/z 410.1) .
- UV-Vis/fluorescence spectroscopy : Assess electronic transitions (e.g., BBTA’s λₐᵦₛ = 370 nm, λₑₘ = 556 nm in PBS) .
What strategies mitigate the thermal instability of 2,5-bis(bromomethyl)thiophene during storage and handling?
Level: Advanced
Answer:
- Storage : Keep at ≤4°C in amber vials to prevent photodegradation and bromine loss .
- Inert atmosphere : Use argon/vacuum sealing to avoid moisture-induced hydrolysis .
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress decomposition during long-term storage .
How is 2,5-bis(bromomethyl)thiophene utilized in synthesizing fluorescent probes for biological imaging?
Level: Advanced
Answer:
The bromomethyl groups enable functionalization with amine or thiol linkers for bioconjugation. For example:
- BBTA synthesis : Two-step nitration/reduction of BBT yields a probe with a large Stokes shift (Δλ = 186 nm), ideal for minimizing autofluorescence in live-cell imaging .
- Solvent optimization : Adding 5% mPEG550 in PBS enhances BBTA’s fluorescence quantum yield (Φ = 0.42) .
What role does 2,5-bis(bromomethyl)thiophene play in cross-coupling reactions for conductive polymer synthesis?
Level: Advanced
Answer:
Bromomethyl groups serve as precursors for stannylated monomers. For example:
- Stannylation : React with trimethyltin chloride to form 2,5-bis(trimethylstannyl)thiophene , a key monomer for Stille polymerization .
- Polymer design : Copolymerize with electron-deficient units (e.g., diketopyrrolopyrrole) to tune bandgaps for organic photovoltaics .
What challenges arise in synthesizing bis(triazolothiadiazines) from 2,5-bis(bromomethyl)thiophene, and how can selectivity be improved?
Level: Advanced
Answer:
- Competing reactions : Bromomethyl groups may undergo elimination instead of nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) to favor substitution .
- Catalyst selection : Copper(I) iodide (5 mol%) enhances click chemistry efficiency for triazole formation .
How do solvent polarity and proticity affect the fluorescence properties of 2,5-bis(bromomethyl)thiophene derivatives?
Level: Basic
Answer:
- Polar solvents : Increase Stokes shift due to solvatochromism (e.g., BBTA in ethanol: Δλ = 150 nm vs. 186 nm in PBS) .
- Protic solvents : Hydrogen bonding with amine groups in BBTA reduces non-radiative decay, enhancing intensity .
What safety protocols are critical when handling 2,5-bis(bromomethyl)thiophene in laboratory settings?
Level: Basic
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How can computational methods predict the electronic properties of 2,5-bis(bromomethyl)thiophene-based materials?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
